Phenmedipham-ethyl

概要

説明

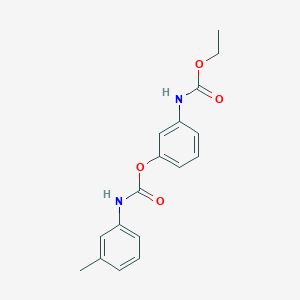

Phenmedipham-ethyl is a carbamate herbicide widely used in agriculture to control broadleaf weeds. It is particularly effective in sugar beet crops. The compound is known for its selective action, targeting weeds while sparing the crop plants. Its chemical name is ethyl 3-(3-methylcarbaniloyloxy)carbanilate, and it has the molecular formula C17H18N2O4 .

準備方法

Synthetic Routes and Reaction Conditions: Phenmedipham-ethyl is synthesized through a multi-step process involving the reaction of 3-methylphenyl isocyanate with 3-aminophenyl ethyl carbonate. The reaction typically occurs in the presence of a solvent like dichloromethane and a catalyst such as triethylamine. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often incorporating solvent recovery and waste minimization techniques .

化学反応の分析

Hydrolytic Degradation

Phenmedipham-ethyl undergoes hydrolysis under environmental conditions, producing metabolites through cleavage of its carbamate bonds. Studies reveal:

-

Primary reaction :

This reaction generates m-toluidine and 3-methylcarbanilate as intermediates . -

pH dependence : Hydrolysis rates increase in alkaline conditions, with a half-life of 14 days at pH 9 .

Biodegradation Pathways

Microbial degradation by Ochrobactrum anthropi NC-1 involves enzymatic cleavage and mineralization:

Table 1: Key Enzymes and Metabolites in Biodegradation

-

Degradation efficiency : Strain NC-1 achieves 98% mineralization of this compound within 72 hours under aerobic conditions .

Photolytic Reactions

Exposure to UV light induces photodegradation, resulting in:

-

Primary photoproducts : Desmethyl-phenmedipham and 3-aminophenol .

-

Reaction mechanism :

This process is accelerated in aqueous solutions with dissolved organic matter .

Enzymatic Substrate Specificity

This compound’s reactivity varies with structural analogs, as shown in enzymatic assays:

Table 2: Relative Activity of Phenylcarbamate Hydrolase

| Substrate | Relative Activity (%) |

|---|---|

| This compound | 100 |

| Desmedipham | 42 |

| Propanil | 1.3 |

| CIPC | <1.0 |

-

Key insight : The enzyme exhibits high specificity for this compound due to its carbamate ester structure .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

Analytical Detection Methods

Chromatographic studies quantify reaction products:

-

HPLC conditions :

Table 3: Calibration Data for HPLC Analysis

| Compound | Linear Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) |

|---|---|---|---|

| This compound | 76–380 | 41.2 | 137.4 |

| Desmedipham | 72–360 | 41.1 | 137.1 |

This synthesis of chemical reactions underscores this compound’s environmental persistence and the efficacy of microbial degradation in mitigating its ecological impact.

科学的研究の応用

Chemical Profile

IUPAC Name : Ethyl 3-phenylcarbamoyloxycarbanilate

CAS Number : 13684-44-1

Molecular Formula : CHNO

Phenmedipham-ethyl is characterized by its low aqueous solubility and low volatility, making it suitable for targeted applications in crop protection .

Herbicidal Applications

This compound is predominantly used in the following contexts:

- Post-emergence Application : It is applied after the emergence of crops to effectively manage broad-leaved weeds and certain grass species .

- Formulated Products : The most common formulation is a suspo-emulsion (SE) containing 160 g/L of phenmedipham, which has been evaluated for its efficacy against target weeds in sugar beet fields .

Table 1: Summary of Efficacy Studies on this compound

Case Study 1: Efficacy in Sugar Beet Cultivation

In a controlled field trial, this compound was tested alongside other herbicides. The study demonstrated that the combination of phenmedipham with clethodim and pendimethalin resulted in a significant reduction of lamb's-quarters by over 85%, showcasing its potential for synergistic use .

Case Study 2: Risk Assessment and Toxicology

A comprehensive risk assessment conducted by the European Food Safety Authority (EFSA) indicated that while phenmedipham exhibits effective herbicidal properties, it also poses potential health risks such as hemolytic anemia at certain exposure levels. The acceptable daily intake (ADI) was established at 0.03 mg/kg body weight per day, emphasizing the need for careful management during application .

Regulatory Status

This compound has undergone extensive regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) classifies it as "not likely to be carcinogenic to humans," based on studies showing no treatment-related tumors at adequate dose levels . However, concerns regarding its potential endocrine-disrupting properties necessitate ongoing monitoring and research.

作用機序

Phenmedipham-ethyl exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It specifically targets the photosystem II complex, binding to the D1 protein and blocking electron transport. This disruption leads to the production of reactive oxygen species, causing cellular damage and ultimately plant death .

類似化合物との比較

- Phenmedipham

- Desmedipham

- Ethofumesate

- Carbaryl

生物活性

Phenmedipham-ethyl is a selective herbicide primarily used in agriculture to control unwanted vegetation, particularly in sugar beet cultivation. This compound belongs to the chemical class of phenylureas and acts as an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of essential amino acids in target plants. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and environmental impacts.

This compound inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). By blocking this pathway, this compound effectively stunts the growth of susceptible weeds while having minimal effects on crops like sugar beets that possess some degree of tolerance to ALS inhibitors. The inhibition leads to reduced protein synthesis and ultimately plant death.

Acute Toxicity

This compound exhibits low acute toxicity in mammals. Studies indicate that its oral LD50 values are relatively high, suggesting a low risk from single exposure. For example, the acute oral toxicity in rats has been reported to be greater than 5000 mg/kg, classifying it as practically non-toxic . However, chronic exposure can lead to hematological effects such as hemolytic anemia, primarily affecting red blood cells .

Environmental Toxicity

The environmental impact of this compound has been evaluated through various studies focusing on its degradation and effects on non-target organisms. It has been shown to degrade rapidly in soil under aerobic conditions, with half-lives ranging from 1 to 14 days depending on environmental factors such as temperature and moisture .

Biodegradation

Research indicates that certain bacterial strains can effectively degrade this compound. For instance, Ochrobactrum anthropi NC-1 has been identified as capable of degrading over 98% of phenmedipham within 168 hours under optimal conditions (pH 7.0 and temperatures between 30–35 °C) . This biodegradation process not only reduces the concentration of the herbicide in contaminated environments but also demonstrates potential for bioremediation strategies.

Case Studies

- Field Trials : In field trials conducted in Europe, this compound demonstrated effective control over various broadleaf weeds without significant crop injury to sugar beets. The trials highlighted its selective nature and provided insights into optimal application rates for effective weed management .

- Toxicological Assessments : A series of toxicological assessments were conducted to evaluate the chronic effects of this compound on laboratory animals. These studies revealed that long-term exposure could lead to changes in blood parameters and organ weights but did not show evidence of carcinogenicity .

Research Findings Summary Table

| Parameter | Finding |

|---|---|

| Mechanism | ALS inhibitor |

| Acute Toxicity (LD50) | >5000 mg/kg (low toxicity) |

| Chronic Effects | Hemolytic anemia |

| Environmental Half-life | 1–14 days depending on conditions |

| Biodegradation | >98% degradation by Ochrobactrum anthropi NC-1 |

| Field Efficacy | Effective against broadleaf weeds in sugar beet |

特性

IUPAC Name |

[3-(ethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-22-16(20)18-14-8-5-9-15(11-14)23-17(21)19-13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEFZZKZBYQFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075009 | |

| Record name | Phenmedipham-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13684-44-1 | |

| Record name | Phenmedipham-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenmedipham-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13684-44-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENMEDIPHAM-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56KWX34F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。